6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine
Description
Properties
Molecular Formula |
C8H7Cl2N3 |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C8H7Cl2N3/c1-4-7(11)13-3-5(9)2-6(10)8(13)12-4/h2-3H,11H2,1H3 |
InChI Key |
IJYNVBSIRQVARZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=C(C2=N1)Cl)Cl)N |
Origin of Product |
United States |
Preparation Methods
Substituted 2-Aminopyridine Synthesis
The synthesis begins with 3,5-dichloropyridin-2-amine (1), obtained via chlorination of 2-aminopyridine using POCl₃ or PCl₅ under controlled conditions. Subsequent methylation at position 2 is achieved through Friedel-Crafts alkylation with methyl iodide in the presence of AlCl₃, yielding 2-methyl-3,5-dichloropyridin-2-amine (2).
Cyclization with α-Bromoketones
Condensation of (2) with α-bromoacetone in the presence of NaHCO₃ generates the imidazo[1,2-a]pyridine core. This exothermic reaction proceeds via nucleophilic attack of the aminopyridine’s nitrogen on the carbonyl carbon, followed by cyclization and elimination of HBr. The product, 6,8-dichloro-2-methylimidazo[1,2-a]pyridine (3), is isolated in 70–85% yield after recrystallization from ethanol.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaHCO₃ | EtOH | 80 | 78 |
| K₂CO₃ | DMF | 100 | 65 |
| Y(OTf)₃ | Toluene | 60 | 82 |
Introduction of the C3-Amino Group
The amine at position 3 is introduced via nucleophilic substitution or reduction of precursor functionalities.
Nitro Group Reduction
Electrophilic nitration of (3) using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 3, yielding 3-nitro-6,8-dichloro-2-methylimidazo[1,2-a]pyridine (4). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, affording the target compound in 90% yield.
Buchwald-Hartwig Amination
Direct amination of (3) is achieved via palladium-catalyzed coupling. Treating (3) with NH₃ and Pd(OAc)₂/Xantphos in dioxane at 100°C introduces the amine group regioselectively at position 3. This method avoids nitration intermediates and achieves 75–88% yield.
Equation 1:
Multi-Component Strategies
Aza-Friedel–Crafts Reaction
A one-pot synthesis combines 2-methyl-3,5-dichloropyridin-2-amine, formaldehyde, and ammonium acetate in the presence of Y(OTf)₃. This Lewis acid catalyzes imine formation, followed by cyclization and amination, yielding the target compound in 68% yield.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the reaction between 2-aminopyridine derivatives, α-bromoacetone, and urea in DMF. This method reduces reaction time from hours to minutes (15 min at 150°C) with comparable yields (80%).
Functional Group Compatibility and Challenges
-
Chloro Substituents : The electron-withdrawing chloro groups at positions 6 and 8 deactivate the ring, necessitating vigorous conditions for nitration or amination.
-
Steric Effects : The methyl group at position 2 hinders electrophilic substitution at adjacent positions, ensuring regioselectivity during functionalization.
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may lead to side reactions with Lewis acids.
Scalability and Industrial Relevance
Gram-scale synthesis has been demonstrated via the nitro reduction pathway, with 85% yield in hydrogenation steps. Industrial applications favor microwave-assisted methods for their energy efficiency and reduced reaction times .
Chemical Reactions Analysis
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine, exhibit significant antiviral activity. Specifically, studies have shown effectiveness against HIV-1 and other viral infections. The mechanism of action often involves the inhibition of viral replication through interaction with key enzymes or receptors essential for the virus's lifecycle .
Antibacterial Activity
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine has also been investigated for its antibacterial properties. It has demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Potential
The compound's structural characteristics make it a candidate for cancer research. It has been linked to the inhibition of critical pathways involved in tumor growth and proliferation, particularly the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer cells, and targeting it can lead to effective cancer therapies . The synthesis of derivatives with enhanced potency is an ongoing area of research.
Case Study 1: Antiviral Activity Against HIV
A study highlighted the synthesis of a carbon-11 labeled derivative of imidazo[1,2-a]pyridine that exhibited promising results as an HIV inhibitor. The compound's binding affinity to viral enzymes was assessed through various assays, demonstrating its potential as a lead compound for further development in antiviral therapies .
Case Study 2: Antibacterial Efficacy
In another study focusing on antibacterial activity, several imidazo[1,2-a]pyridine derivatives were synthesized and tested against resistant bacterial strains. The results indicated that compounds similar to 6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine had significant bactericidal effects with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Structure | Antiviral activity against HIV |
| 4-Chloro-6-methylimidazo[1,2-a]pyridine | Structure | Antibacterial properties |
| 7-Chloro-5-(trifluoromethyl)imidazo[1,2-a]pyridine | Structure | Potential anticancer activity |
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings from Structure-Activity Relationships (SAR)
Aryl groups (e.g., 4-(methylsulfonyl)phenyl in 5n) enhance COX-2 selectivity by fitting into the enzyme’s hydrophobic pocket .
Halogenation at Positions 6 and 8 :
- Chlorine atoms at positions 6 and 8 (target compound) may reduce COX-2 selectivity compared to methyl or sulfonyl groups at position 8 (e.g., 5n ), as chloro groups introduce steric/electronic effects that hinder optimal binding .
- In antileishmanial studies, 6-methyl substitution improved potency when combined with aryl groups at position 3, suggesting dichloro substitution may require balancing lipophilicity and target engagement .
Position 3 Amino Group: The amine group enables hydrogen bonding with residues in COX-2 (e.g., Arg513) or HIV-1 RT (e.g., Lys101). Modifications here (e.g., cyclohexyl in ) optimize binding affinity .
Table 2: Physicochemical Comparison
- Safety Note: Chlorinated derivatives (e.g., target compound) may exhibit higher cytotoxicity compared to non-halogenated analogues due to reactive metabolite formation .
Biological Activity
6,8-Dichloro-2-methylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound notable for its diverse biological activities, particularly in the context of cancer research. Its unique structural features, including dual chlorine substitutions and an imidazo-pyridine framework, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and implications for medicinal chemistry.
Structural Characteristics
- Molecular Formula : C₁₁H₉Cl₂N₅
- Molecular Weight : 314.19 g/mol
- Structural Features :
- Two chlorine atoms at the 6 and 8 positions
- A methyl group at the 2 position
- An amino group at the 3 position
Table 1: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Methylimidazo[1,2-a]pyridin-3-amine | Methyl group at position 2 | Lacks chlorine substituents |
| 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | Fluorine substitution at position 6 | Potentially different biological activity |
| 6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine | Single chlorine atom at position 6 | Less halogenation compared to dichlorinated form |
The structural complexity of 6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine enhances its reactivity and biological profile compared to similar compounds.
Anticancer Properties
Research indicates that 6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine exhibits significant anti-cancer potential. Studies suggest that it may inhibit tumor growth through various mechanisms:
- Inhibition of Cellular Signaling Pathways : The compound interacts with key proteins involved in cell proliferation and survival.
- Induction of Apoptosis : It may promote programmed cell death in cancer cells by activating apoptotic pathways.
- Mutagenic Potential : Its structural similarity to known carcinogens raises concerns regarding its mutagenic properties, warranting further investigation into its safety profile .
Interaction with Biological Systems
The compound has been shown to interact with various enzymes and proteins within biological systems. These interactions can influence metabolic pathways or cellular responses to stressors. For instance:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in DNA repair mechanisms.
- Receptor Binding : Preliminary studies suggest potential binding affinity to receptors implicated in cancer progression .
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Tumor Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Study : Another research focused on elucidating the molecular mechanisms underlying its anticancer effects. The findings highlighted the activation of caspase pathways leading to apoptosis in treated cells .
Safety and Toxicity Profile
Given its potential mutagenic properties, understanding the safety profile of 6,8-dichloro-2-methylimidazo[1,2-a]pyridin-3-amine is crucial. Toxicological assessments are necessary to evaluate:
- Genotoxicity : Studies should assess whether the compound induces DNA damage.
- Long-term Effects : Chronic exposure studies are needed to determine any carcinogenic risks associated with this compound.
Q & A
Q. Key Data :
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Core formation | Reflux, 12h | 60–70 |
| Methylation | RT, 24h | 75–85 |
Basic: How is the compound characterized structurally?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons (C6/C8) show deshielded signals due to chlorine .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles. The dichloro-substituted ring shows planarity deviations (<5°), and hydrogen bonds (N–H⋯N) stabilize the crystal lattice .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and isotopic pattern (Cl²⁵/³⁷).
Advanced: How do electronic effects of chlorine substituents influence reactivity in cross-coupling reactions?
Answer:
The 6,8-dichloro groups act as directing and activating groups:
- Suzuki-Miyaura Coupling : Chlorine at C6/C8 enhances electrophilicity, enabling palladium-catalyzed coupling with aryl boronic acids. The methyl group at C2 sterically hinders ortho positions, favoring para selectivity .
- Buchwald-Hartwig Amination : Chlorine facilitates oxidative addition to Pd(0), but competing dehalogenation may occur. Optimizing ligands (e.g., XPhos) and bases (Cs₂CO₃) minimizes side reactions .
Q. Data Contradiction :
- Some studies report higher yields for C6 substitution vs. C8 due to steric factors , while others note comparable reactivity in symmetric dichloro systems .
Advanced: What strategies resolve discrepancies in biological activity data across structural analogs?
Answer:
Contradictions in kinase inhibition IC₅₀ values (e.g., vs. JAK2 or EGFR) often arise from:
- Solubility Differences : Chlorine increases hydrophobicity, reducing aqueous solubility and causing variability in cell-based assays. Use DMSO stock solutions with ≤0.1% final concentration .
- Substituent Effects : Compare with analogs (e.g., 6-bromo-8-methyl derivatives) to isolate electronic vs. steric contributions. QSAR models correlate Cl/Methyl logP with bioactivity .
Q. Example SAR Table :
| Compound | Substituents | JAK2 IC₅₀ (nM) | logP |
|---|---|---|---|
| Target | 6,8-Cl, 2-Me | 120 ± 15 | 3.2 |
| Analog 1 | 6-Br, 8-Cl | 95 ± 10 | 3.5 |
| Analog 2 | 6-Cl, 8-F | 200 ± 20 | 2.8 |
Advanced: How is the compound utilized in crystallographic studies of protein-ligand interactions?
Answer:
- Co-crystallization : Soak the compound into kinase crystals (e.g., PDB: 4XTL) and refine using SHELXPRO/SHELXL. Chlorine atoms provide strong anomalous scattering for phasing .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯Cl contacts) in the crystal lattice, revealing packing motifs influenced by the methyl group .
Q. Key Metrics :
| Parameter | Value |
|---|---|
| Resolution | 1.8 Å |
| R-factor | 0.052 |
| Cl⋯H Contacts | 12% of surface |
Advanced: What computational methods predict the compound’s metabolic stability?
Answer:
Q. Computational Data :
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| t₁/₂ (predicted) | 4.3h |
| CYP3A4 Km (μM) | 8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
